molecular formula C14H16O5 B8593573 3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid

3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid

Cat. No.: B8593573
M. Wt: 264.27 g/mol
InChI Key: GGVUOCFDIIYADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid is an organic compound that features a cyclopropyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and its subsequent attachment to the phenoxy ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The phenoxy ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and phenoxy ring play crucial roles in its binding affinity and activity. Detailed studies on its molecular interactions and effects on cellular pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanoic acid: A structurally similar compound with a methoxy group instead of the cyclopropyl group.

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Another related compound with additional hydroxyl and methoxy groups.

Uniqueness

3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid

InChI

InChI=1S/C14H16O5/c1-18-13(17)14(7-8-14)10-2-4-11(5-3-10)19-9-6-12(15)16/h2-5H,6-9H2,1H3,(H,15,16)

InChI Key

GGVUOCFDIIYADT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)OCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-[4-(2-tert-butoxycarbonyl-ethoxy)-phenyl]-cyclopropanecarboxylic methyl ester (6.3 g, 20 mmol) in HCl (20%, 200 mL) was heated at 110° C. for 1 h. After cooling to room temperature, the resulting mixture was filtered. The solid was washed with water and dried under vacuum to give 1-[4-(2-carboxy-ethoxy)-phenyl]-cyclopropanecarboxylic methyl ester (5.0 g, 96%). 1H NMR (300 MHz, DMSO) δ 7.23-7.19 (m, 2H), 6.85-6.81 (m, 2H), 4.13 (t, J=6.0 Hz, 2H), 3.51 (s, 3H), 2.66 (t, J=6.0 Hz, 2H), 1.43-1.39 (m, 2H), 1.14-1.10 (m, 2H).
Name
1-[4-(2-tert-butoxycarbonyl-ethoxy)-phenyl]-cyclopropanecarboxylic methyl ester
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.